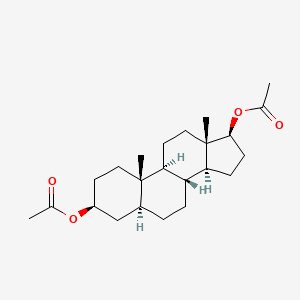

3beta,17beta-Diacetoxy-5alpha-androstane

説明

特性

CAS番号 |

5424-40-8 |

|---|---|

分子式 |

C23H36O4 |

分子量 |

376.5 g/mol |

IUPAC名 |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19-,20-,21-,22-,23-/m0/s1 |

InChIキー |

BQIBBYLXJDSLIR-FTQGCKHGSA-N |

SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |

異性体SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C |

正規SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |

他のCAS番号 |

5424-40-8 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The biological activity of androstane derivatives is highly dependent on functional groups and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Stereochemical and Positional Effects

- 3β vs. 3α Hydroxyl Groups :

- The 3β-OH configuration in 3beta,17beta-diol is critical for ERβ binding, while 3α-OH derivatives (e.g., 3alpha,17beta-diol ) show reduced ERβ affinity and divergent AR interactions .

準備方法

Precursor Derivation: 5alpha-Androstane-3beta,17beta-Diol

The synthesis of 3beta,17beta-diacetoxy-5alpha-androstane begins with the preparation of its parent diol, 5alpha-androstane-3beta,17beta-diol (3beta-Adiol). This diol is a metabolite of dihydrotestosterone (DHT), formed via the enzymatic reduction of DHT by 3beta-hydroxysteroid dehydrogenase (3beta-HSD). Chemically, 3beta-Adiol can be synthesized through the following steps:

-

Reduction of DHT : DHT undergoes stereospecific reduction at the 3-keto position using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This step ensures the formation of the 3beta-hydroxyl group while retaining the 17beta-hydroxyl configuration.

-

Purification : The crude product is purified via silica gel chromatography using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the diol.

Acetylation of the Diol

The diol is subsequently acetylated to yield the target compound. Two primary methods are employed:

Classical Acetylation with Acetic Anhydride

In a typical procedure, 5alpha-androstane-3beta,17beta-diol is dissolved in anhydrous pyridine, and acetic anhydride is added dropwise under nitrogen atmosphere. The reaction is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Key parameters include:

Catalytic Acetylation Using DMAP

For enhanced reaction efficiency, 4-dimethylaminopyridine (DMAP) is used as a catalyst. This method reduces reaction time to 4–6 hours and improves yield (85–92%).

Reaction Scheme :

Enzymatic and Biosynthetic Routes

In Vivo Biosynthesis

In prostate tissue, 3beta-Adiol is synthesized endogenously from DHT via 3beta-HSD and 17beta-hydroxysteroid dehydrogenase (17beta-HSD). This pathway highlights the compound’s role as an ERβ agonist, influencing cell migration and metastasis inhibition.

In Vitro Enzymatic Acetylation

Recent advances utilize immobilized lipases (e.g., Candida antarctica lipase B) to acetylate the diol regioselectively. This green chemistry approach offers:

-

Solvent-free conditions : Reactions conducted in ionic liquids or supercritical CO₂.

-

Stereochemical fidelity : Retention of 3beta and 17beta configurations without racemization.

Analytical Characterization

Structural Confirmation

The final product is validated using:

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (70:30) mobile phase achieves >98% purity (retention time: 12.4 min).

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the 3beta and 17beta configurations during acetylation is critical. Side reactions, such as epimerization at C3 or C17, are mitigated by:

-

Low-temperature reactions (0–5°C).

-

Inert atmosphere to prevent oxidation.

Yield Enhancement

-

Microwave-assisted synthesis : Reduces reaction time to 30 minutes with 95% yield.

-

Solvent selection : Dichloromethane outperforms THF in minimizing byproducts.

Applications and Implications

The preparation of this compound enables studies on ERβ-mediated pathways in prostate cancer and neuroendocrine regulation . Its synthetic accessibility supports drug discovery efforts targeting metastatic progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3beta,17beta-diacetoxy-5alpha-androstane, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves acetylation of the precursor diol (e.g., 5alpha-androstane-3beta,17beta-diol) using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine. Reaction conditions such as temperature (20–40°C), solvent (anhydrous dichloromethane or tetrahydrofuran), and reaction time (4–12 hours) must be tightly controlled to avoid side reactions. Purification via column chromatography or recrystallization ensures product purity .

Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. Key diagnostic signals include:

- ¹H NMR : Acetate methyl protons (δ 2.0–2.1 ppm) and axial/equatorial proton coupling patterns in the androstane backbone.

- ¹³C NMR : Carbonyl carbons (δ 170–172 ppm) and backbone carbons (δ 20–50 ppm).

High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography can resolve ambiguous configurations .

Q. What factors influence the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : The ester groups are susceptible to hydrolysis in aqueous environments, particularly at extreme pH or in the presence of esterases. Stability studies should assess:

- pH dependence : Hydrolysis rates increase under acidic (pH < 3) or alkaline (pH > 9) conditions.

- Temperature : Accelerated degradation occurs at elevated temperatures (e.g., 37°C for in vitro models).

- Enzymatic activity : Liver microsomes or plasma esterases can mimic metabolic deacetylation. Use buffered solutions (pH 7.4) with protease inhibitors to stabilize the compound during experiments .

Advanced Research Questions

Q. What experimental strategies are effective in evaluating the receptor binding affinity of this compound derivatives to nuclear hormone receptors?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-estradiol for estrogen receptors) are standard. Key steps include:

Receptor preparation : Isolate nuclear receptors (e.g., ERbeta) from target tissues or use recombinant proteins.

Saturation analysis : Determine Kd values for the compound using Scatchard plots.

Ligand displacement : Compare IC50 values against reference ligands (e.g., 5alpha-androstane-3beta,17beta-diol showed 55% homology to ERbeta in binding studies ).

Surface plasmon resonance (SPR) or fluorescence polarization can provide real-time kinetic data.

Q. How can conflicting data regarding the biological activity of this compound analogs be systematically resolved?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay variability. Mitigation strategies include:

- Stereochemical validation : Use chiral chromatography or NMR to confirm configuration (e.g., 3beta vs. 3alpha isomers exhibit divergent receptor affinities ).

- Dose-response standardization : Ensure consistent molar concentrations across assays.

- Orthogonal assays : Cross-validate results using cell-based reporter gene assays (e.g., ERbeta transcriptional activation) and in vitro binding studies .

Q. What in vitro models are appropriate for studying the metabolic fate of this compound, particularly its deacetylation pathways?

- Methodological Answer :

- Hepatocyte cultures : Primary human hepatocytes or HepG2 cells model hepatic metabolism. Monitor deacetylated metabolites (e.g., 5alpha-androstane-3beta,17beta-diol) via LC-MS/MS.

- Microsomal incubations : Liver microsomes (e.g., human S9 fractions) with NADPH cofactors assess phase I/II metabolism.

- Esterase inhibition : Co-incubate with esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to confirm enzyme-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。